molecular formula C9H18O2S B8474226 Methyl 2,2-dimethyl-6-mercaptohexanoate

Methyl 2,2-dimethyl-6-mercaptohexanoate

Cat. No.: B8474226
M. Wt: 190.31 g/mol
InChI Key: YXLUASOUIRKCEJ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-6-mercaptohexanoate is a methyl ester derivative featuring a branched alkyl chain with a thiol (-SH) functional group at the sixth carbon position. Thiol-containing esters are often associated with unique reactivity, such as nucleophilic or antioxidant properties. Structural analogs and related methyl esters from the evidence will be used to infer comparative properties.

Properties

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

methyl 2,2-dimethyl-6-sulfanylhexanoate

InChI

InChI=1S/C9H18O2S/c1-9(2,8(10)11-3)6-4-5-7-12/h12H,4-7H2,1-3H3

InChI Key

YXLUASOUIRKCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCS)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2,2-dimethyl-6-mercaptohexanoate with methyl esters and related compounds identified in the evidence. Properties are inferred or derived from structurally analogous substances.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Safety Data
This compound (inferred) N/A C₉H₁₆O₂S ~188.29 (calculated) Ester, thiol, branched alkyl Hypothetical: Antioxidant potential (thiol), flavor/aroma contribution (thiol volatility) No direct data; thiols may require handling precautions (e.g., ventilation)
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Ester, hydroxyl Used in solvents, fragrances; hydroxyl group enhances polarity and solubility GHS-compliant safety measures: Ventilation, avoid inhalation
Methyl decanoate 110-42-9 C₁₁H₂₂O₂ 186.29 Ester Common in biodiesel, surfactants; long-chain ester with low volatility Limited hazard data; typical ester handling (avoid ignition sources)
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.20 Isocyanate Polymer precursor (e.g., polyurethanes); highly reactive, respiratory hazard Requires strict PPE (gloves, respirators) due to toxicity

Key Observations:

Functional Groups: The thiol group in the target compound differentiates it from hydroxyl- or isocyanate-containing analogs. Compared to hexamethylene diisocyanate, the target compound’s thiol is less reactive than isocyanate groups but may still require careful handling .

Branched alkyl chains (2,2-dimethyl) may reduce crystallinity, enhancing solubility in organic solvents compared to linear esters like methyl decanoate .

Safety Considerations :

  • While Methyl 2-hydroxyacetate requires basic ventilation , thiol-containing compounds often necessitate odor control and protection against oxidation. Hexamethylene diisocyanate’s stringent safety protocols highlight the importance of functional group-driven hazards .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. Comparisons rely on structural analogs and general trends in methyl ester chemistry:

  • Gaps in Data: No information on the compound’s synthesis, spectroscopic data, or regulatory status.
  • Inferred Reactivity : Thiol stability and oxidation pathways (e.g., disulfide formation) are hypothesized but unverified.

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